3-Azabicyclo[3.2.0]heptane hydrochloride

Dopaminergic ligands Receptor binding Medicinal chemistry

This strained [3.2.0] bicyclic amine hydrochloride delivers a fused cyclobutane-pyrrolidine scaffold that imparts unique conformational constraint for medicinal chemistry. Validated to confer preferential D₂L/D₃ dopamine receptor binding over D₁, it enables development of subtype-selective neuroleptic agents with reduced off-target effects. Its rigid geometry also serves as a GABA pharmacophore probe, accessible via scalable enzymatic resolution (Novozym 435) for enantiopure building blocks. Procure the stable hydrochloride salt for high-throughput screening and diversity-oriented library synthesis.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 16084-57-4
Cat. No. B1377027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.0]heptane hydrochloride
CAS16084-57-4
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC2C1CNC2.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H
InChIKeyZYMVRRSVCSOBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.0]heptane Hydrochloride (CAS 16084-57-4) for Research Procurement


3-Azabicyclo[3.2.0]heptane hydrochloride (CAS 16084-57-4) is a bicyclic heterocyclic amine salt with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol. This compound belongs to the class of 3-azabicyclo[3.2.0]heptane derivatives, which are characterized by a fused cyclobutane-pyrrolidine ring system containing a bridgehead nitrogen atom [1]. The hydrochloride salt form provides enhanced stability and handling convenience compared to the free base, and the strained bicyclic scaffold serves as a versatile building block in medicinal chemistry for constructing conformationally constrained pharmacophores [2]. Commercially available at purities of ≥95%–98%, this compound is utilized as an intermediate in the synthesis of dopaminergic ligands, neuroleptic agents, and GABA analogs [3].

Why Generic 3-Azabicyclo[3.2.0]heptane Hydrochloride Substitution Fails in Specialized Research


The 3-azabicyclo[3.2.0]heptane scaffold is not interchangeable with other azabicyclic systems due to fundamental differences in ring size, strain energy, and nitrogen positioning that directly influence receptor binding profiles and synthetic accessibility [1]. For instance, the [3.2.0] framework contains a four-membered cyclobutane ring fused to a five-membered pyrrolidine ring, whereas analogs like 2-azabicyclo[2.2.1]heptane feature a bridged [2.2.1] system, and 3-azabicyclo[3.1.0]hexane incorporates a three-membered cyclopropane ring [2]. These structural variations yield distinct conformational constraints and nitrogen pKa values, which have been shown to alter dopamine D₂L and D₃ receptor subtype selectivity profiles in head-to-head pharmacological evaluations [3]. Generic substitution with an off-scaffold analog without verifying the specific stereochemical and ring-fusion configuration would introduce uncontrolled variables in target engagement and downstream biological outcomes.

Quantitative Differentiation Evidence for 3-Azabicyclo[3.2.0]heptane Hydrochloride


Dopamine D₂L vs. D₁ Receptor Binding Selectivity of 3-Azabicyclo[3.2.0]heptane Derivatives

In a study evaluating 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands, the compounds demonstrated significantly greater binding affinity for D₂L and D₃ dopamine receptor subtypes compared to D₁ binding sites [1]. This subtype selectivity is a direct consequence of the bicyclic scaffold's conformational constraints, which are not present in simpler monocyclic amine alternatives. Individual enantiomers of the same compound further exhibited distinct affinities, underscoring the critical role of stereochemistry in target engagement.

Dopaminergic ligands Receptor binding Medicinal chemistry

Stereochemical Resolution Efficiency Using Novozym 435 Lipase

Racemic 3-azabicyclo[3.2.0]heptane derivatives were efficiently resolved via kinetic resolution using immobilized lipase B from Candida antarctica (Novozym 435), achieving separation of enantiomers with distinct pharmacological profiles [1]. The enzyme demonstrated robust enantioselectivity for this strained bicyclic scaffold, enabling access to optically pure building blocks. In contrast, alternative azabicyclic scaffolds such as 3-azabicyclo[3.1.0]hexane often require different resolution strategies due to altered substrate recognition by the same enzyme.

Enzymatic resolution Chiral synthesis Biocatalysis

Synthetic Accessibility via Intramolecular [2+2] Photocycloaddition

A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed utilizing an intramolecular [2+2]-photochemical cyclization from readily available starting materials including benzaldehyde, allylamine, and cinnamic acid [1]. This methodology provides direct access to the strained [3.2.0] scaffold with high atom economy and without requiring transition metal catalysts. In contrast, the synthesis of related bridged 2-azabicyclo[2.2.1]heptane scaffolds typically proceeds via more elaborate multistep sequences involving diazo chemistry or reductive amination-cyclization cascades [2].

Photochemistry Drug discovery building blocks Cycloaddition

GABA Analog Activity of 3-Azabicyclo[3.2.0]heptane-6-carboxylic Acid Derivatives

3-Azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted derivatives were synthesized as bicyclic analogs of γ-aminobutyric acid (GABA) [1]. The constrained bicyclic framework imposes a specific orientation of the amino and carboxyl groups, mimicking the bioactive conformation of GABA at its receptor sites. This conformational restriction is absent in linear GABA analogs such as gabapentin or pregabalin, offering a distinct pharmacological profile for probing GABA receptor subtypes [2].

GABA analogs Neurochemistry Hypotensive agents

Optimal Research Applications for 3-Azabicyclo[3.2.0]heptane Hydrochloride


Development of D₂/D₃ Dopamine Receptor Subtype-Selective Ligands

The 3-azabicyclo[3.2.0]heptane scaffold has been validated to confer preferential binding to D₂L and D₃ dopamine receptors over D₁ sites [1]. Researchers developing novel antipsychotic or neuroleptic agents can leverage this scaffold to design compounds with improved subtype selectivity, potentially reducing off-target effects associated with non-selective dopamine antagonism. The scaffold's compatibility with enzymatic resolution further enables the synthesis of enantiomerically pure candidates for preclinical evaluation [1].

Synthesis of Conformationally Constrained GABA Analogs

The strained [3.2.0] bicyclic framework imposes a fixed spatial relationship between amino and carboxyl groups, making 3-azabicyclo[3.2.0]heptane-6-carboxylic acid derivatives ideal for probing GABA receptor pharmacology [2]. These constrained analogs can serve as pharmacological tools to differentiate receptor subtype contributions to GABAergic neurotransmission and may lead to novel hypotensive or anxiolytic agents with distinct efficacy profiles compared to flexible analogs like gabapentin [2].

Enantioselective Synthesis via Biocatalytic Resolution

The demonstrated compatibility of 3-azabicyclo[3.2.0]heptane derivatives with Novozym 435 lipase-mediated kinetic resolution provides a scalable route to enantiopure building blocks [1]. Procurement of the racemic hydrochloride salt followed by in-house enzymatic resolution offers a cost-effective alternative to purchasing expensive chiral intermediates, enabling larger-scale medicinal chemistry campaigns and structure-activity relationship (SAR) studies on defined stereoisomers.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The rapid two-step [2+2] photocycloaddition route to substituted 3-azabicyclo[3.2.0]heptanes enables efficient library generation for diversity-oriented synthesis [3]. The scaffold's three-dimensional, sp³-rich character aligns with current fragment-based drug discovery trends favoring increased molecular complexity and improved physicochemical properties. The hydrochloride salt provides a convenient, stable form for high-throughput screening and automated liquid handling systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.2.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.